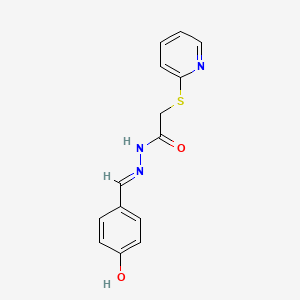
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide, also known as HPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. HPTA belongs to the class of hydrazones, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties. HPTA has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
作用機序
The mechanism of action of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is not fully understood. However, it has been suggested that N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has also been shown to inhibit the replication of HCV and DENV by inhibiting viral RNA synthesis. Additionally, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to inhibit bacterial growth by disrupting bacterial membrane integrity.
Biochemical and Physiological Effects:
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) and reduce the levels of glutathione (GSH) in cancer cells, leading to apoptosis. N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has also been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
実験室実験の利点と制限
One of the major advantages of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is its diverse biological activities, making it a potential therapeutic agent for various diseases. Additionally, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to possess low toxicity in animal models, making it a safe compound for use in laboratory experiments. However, one of the limitations of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is its poor solubility in water, which can hinder its bioavailability and limit its effectiveness.
将来の方向性
There are several future directions for N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide research. One potential direction is to investigate the synergistic effects of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide with other chemotherapeutic agents in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide and its potential targets in cancer cells. Furthermore, the development of novel formulations of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide can provide valuable information for its clinical development as a therapeutic agent.
合成法
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide can be synthesized using various methods, including the reaction of 2-pyridinethiol with 2-acetylpyridine in the presence of hydrazine hydrate and 4-hydroxybenzaldehyde. Another method involves the reaction of 2-pyridinethiol with 2-acetylpyridine in the presence of 4-hydroxybenzaldehyde and thiosemicarbazide. The synthesis of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide using these methods has been confirmed by various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学的研究の応用
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has shown significant potential as a therapeutic agent in various scientific research applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, liver, and lung cancer. N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has also been shown to possess antiviral activity against hepatitis C virus (HCV) and dengue virus (DENV). Additionally, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to exhibit antibacterial activity against gram-positive and gram-negative bacteria. Furthermore, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to possess antioxidant and anti-inflammatory properties.
特性
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-12-6-4-11(5-7-12)9-16-17-13(19)10-20-14-3-1-2-8-15-14/h1-9,18H,10H2,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAVQHHFBCTRD-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)
![4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6132165.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6132175.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione hydrochloride](/img/structure/B6132179.png)
![N-(1-{1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6132184.png)
![5-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6132189.png)
![2-[1-(4-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132194.png)
![3-chloro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B6132203.png)
![3-chloro-N-cyclopentyl-4-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6132207.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6132213.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]methanamine](/img/structure/B6132215.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6132222.png)
![2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(spiro[2.5]oct-1-ylmethyl)propanamide](/img/structure/B6132236.png)